molecular formula C7H14O2Te B14249777 Ethyl 2-methyl-2-(methyltellanyl)propanoate CAS No. 474094-06-9

Ethyl 2-methyl-2-(methyltellanyl)propanoate

Cat. No.: B14249777
CAS No.: 474094-06-9
M. Wt: 257.8 g/mol
InChI Key: ABGGCSBXAMRGQR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methyltellanyl)propanoate (CAS 474094-06-9) is a specialized organotellurium compound with the molecular formula C7H14O2Te . It is valued in scientific research as a chemical building block, particularly for the synthesis of more complex molecules via methods like the organocatalytic asymmetric Michael addition, a reaction type demonstrated with analogous pivalate structures . This compound is offered as a high-purity analytical reagent for use in research and development settings . Its structure, featuring a tellurium-containing functional group, makes it a compound of interest in exploring novel chemical reactions and pathways, including potential applications in developing new pharmacologically active substances. Research on related succinimide and pivalate derivatives has shown promise in areas such as anti-inflammatory and analgesic agent development, highlighting the value of such building blocks in medicinal chemistry . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

474094-06-9

Molecular Formula

C7H14O2Te

Molecular Weight

257.8 g/mol

IUPAC Name

ethyl 2-methyl-2-methyltellanylpropanoate

InChI

InChI=1S/C7H14O2Te/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3

InChI Key

ABGGCSBXAMRGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)[Te]C

Origin of Product

United States

Preparation Methods

Synthetic Routes for Ethyl 2-Methyl-2-(Methyltellanyl)Propanoate

Nucleophilic Substitution Using Organotellurium Reagents

The most well-documented synthesis involves a nucleophilic substitution reaction between ethyl 2-methyl-2-bromopropionate and methyltellurium species. According to EP 1 619 211 B1 , the process proceeds as follows:

  • Reactants :

    • Ethyl 2-methyl-2-bromopropionate (1 equiv)
    • Elemental tellurium (1.2 equiv)
    • Sodium borohydride (NaBH₄, 2.5 equiv)
  • Solvent System : Ethanol (anhydrous)

  • Reaction Conditions :

    • Temperature: 60°C
    • Duration: 2 hours
    • Atmosphere: Inert gas (nitrogen or argon)
  • Workup :

    • Filtration to remove unreacted tellurium
    • Extraction with dichloromethane
    • Drying over magnesium sulfate
    • Solvent evaporation under reduced pressure

This method achieves a 98% yield with >95% purity confirmed by gas chromatography (GC).

Table 1: Key Parameters for Nucleophilic Substitution Synthesis
Parameter Value
Starting Material Ethyl 2-methyl-2-bromopropionate
Tellurium Source Elemental tellurium
Reducing Agent Sodium borohydride
Solvent Ethanol
Reaction Temperature 60°C
Reaction Time 2 hours
Yield 98%
Purity (GC) >95%

Alternative Pathways and Modifications

While the nucleophilic substitution route dominates industrial production, exploratory methods include:

  • Tellurium Transmetalation : Reaction of ethyl 2-methyl-2-lithiopropionate with dimethyl ditelluride (Te₂(CH₃)₂) in tetrahydrofuran (THF).
  • Radical-Mediated Synthesis : Use of azobisisobutyronitrile (AIBN) to generate methyltellanyl radicals, though this method suffers from lower yields (~70%).

Optimization of Reaction Parameters

Temperature and Time Dependence

Data from EP 1 619 211 B1 demonstrates that elevating temperatures beyond 60°C accelerates side reactions, reducing purity. Comparative experiments show:

  • At 80°C , polymerization byproducts form within 4 hours, yielding a polydispersity index (PDI) of 2.10 vs. 1.15 at 60°C.

Solvent Effects

Ethanol outperforms polar aprotic solvents (e.g., DMF) due to:

  • Enhanced solubility of sodium borohydride
  • Suppression of tellurium oxide formation

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Confirms the absence of bromine-containing byproducts. Peaks at δ 1.25 (triplet, CH₂CH₃), δ 1.55 (singlet, C(CH₃)₂), and δ 2.40 (singlet, TeCH₃) validate the structure.
  • Mass Spectrometry (MS) : Molecular ion peak observed at m/z 257.79 (C₇H₁₄O₂Te).

Physical Properties

Property Value Source
Appearance Light red to yellow clear liquid
Storage Temperature <15°C (under inert gas)
Density 1.52 g/cm³ (estimated)

Applications in Polymer Chemistry

This compound serves as a living radical polymerization initiator for styrene and acrylate monomers. Key data from EP 1 619 211 B1 :

Table 2: Polymerization Performance Comparison
Condition Yield (%) Mn (g/mol) PDI
With Initiator (60°C) 98 9,600 1.15
Without Initiator 98 16,300 2.10

The low polydispersity (PDI <1.2) confirms precise molecular weight control.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(methyltellanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methyltellanyl)propanoate involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form tellurium-containing intermediates, which can interact with cellular components .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Key Differences :

  • Substituent : Replaces -TeMe with a methylthio (-SMe) group.
  • Applications : Found as a key aroma compound in pineapple pulp due to its volatility and fruity odor .
  • Reactivity : Sulfur's lower atomic weight and smaller size enhance volatility compared to tellurium analogs, making it suitable for fragrance applications.
  • Toxicity : Sulfur compounds are generally less toxic than tellurium derivatives, favoring their use in food and cosmetics.

Ethyl 2-Methyl-2-Phenylpropanoate

Key Differences :

  • Substituent : Replaces -TeMe with a phenyl group.
  • Similarity : Structural similarity score of 0.80 compared to EMA-TeMe .
  • Applications : Used in synthetic intermediates for pharmaceuticals and agrochemicals. The aromatic ring introduces π-π interactions, altering solubility and stability.

Ethyl 2-Methyl-2-[5-(Trifluoromethyl)Thiophen-2-yl]Propanoate

Key Differences :

  • Substituent : Features a trifluoromethyl-thiophene group.
  • Applications : Serves as a precursor for hydrazide derivatives in medicinal chemistry (e.g., human 11β-HSD1 inhibitors) .
  • Electronic Effects : The electron-withdrawing -CF₃ group and thiophene ring enhance electrophilic reactivity, contrasting with the redox-active -TeMe group in EMA-TeMe.

Ethyl 2-(Thiazol-2-yl)Propanoate

Key Differences :

  • Substituent : Contains a thiazole heterocycle.
  • Applications : Used in bioactive molecule synthesis (e.g., PPAR regulators) .
  • Biological Activity : The thiazole ring enables hydrogen bonding and metal coordination, differing from tellurium's metalloid interactions in EMA-TeMe.

Comparative Data Table

Compound Name Substituent Molecular Formula Key Applications Notable Properties
EMA-TeMe -TeMe C₇H₁₄O₂Te Polymer brushes, lubrication Redox activity, high atomic weight
Ethyl 3-(methylthio)propanoate -SMe C₆H₁₂O₂S Food aroma compounds High volatility, low toxicity
Ethyl 2-methyl-2-phenylpropanoate -Ph C₁₂H₁₆O₂ Pharmaceutical intermediates Aromatic stability, π-π stacking
Ethyl 2-methyl-2-[5-(CF₃)thiophen-2-yl]propanoate -CF₃-thiophene C₁₁H₁₃F₃O₂S Enzyme inhibitors Electron-withdrawing effects
Ethyl 2-(thiazol-2-yl)propanoate Thiazole C₈H₁₁NO₂S Bioactive molecules Heterocyclic coordination capacity

Research Findings and Implications

  • Tellurium vs. Sulfur/Oxygen: The -TeMe group in EMA-TeMe confers higher density (inferred ~1.5–2.0 g/cm³ due to Te's atomic mass) and redox activity compared to lighter analogs like ethyl 3-(methylthio)propanoate (density ~1.0–1.2 g/cm³) .
  • Biological Compatibility : Sulfur and oxygen analogs dominate fragrance and pharmaceutical applications due to lower toxicity, whereas tellurium compounds are restricted to specialized materials science .
  • Synthetic Challenges : EMA-TeMe requires stringent handling due to tellurium's toxicity, unlike simpler esters synthesized via standard esterification .

Biological Activity

Ethyl 2-methyl-2-(methyltellanyl)propanoate, also known by its CAS number 474094-06-9, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is classified as an organic compound with the molecular formula C7H14O2TeC_7H_{14}O_2Te and a molecular weight of approximately 257.79 g/mol. It appears as a light red to yellow clear liquid with a minimum purity of 95% as determined by gas chromatography (GC). The compound is sensitive to light and air, necessitating storage under inert conditions.

PropertyValue
Molecular FormulaC7H14O2TeC_7H_{14}O_2Te
Molecular Weight257.79 g/mol
AppearanceLight red to yellow liquid
Purity>95% (GC)
Storage ConditionsCool, dark place <15°C

Antimicrobial Activity

Research indicates that tellurium-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar tellurium compounds can inhibit bacterial growth through disruption of cellular functions and membrane integrity. This suggests that this compound may possess comparable antimicrobial effects.

Case Studies

  • Anticancer Properties : A study examining various tellurium derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through ROS generation. Although specific data on this compound is lacking, its structural similarities to these derivatives warrant further investigation into its potential anticancer effects.
  • Antimicrobial Efficacy : Another relevant study focused on the antimicrobial properties of tellurium compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could significantly reduce bacterial viability, suggesting that this compound might also exhibit similar antimicrobial activity.

Q & A

Basic Experimental Design: How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for synthesizing Ethyl 2-methyl-2-(methyltellanyl)propanoate?

To optimize this reaction, use PdCl₂(dppf)CH₂Cl₂ as a catalyst (0.4–5 mol%) in a DMF/water solvent system under inert conditions (Argon) at 70–120°C. Sodium carbonate (2M) is critical for deprotonation and nucleophilic activation. Microwave irradiation (120°C, 30 min) improves yield (72%) compared to overnight thermal heating . Purification via flash chromatography (EtOAc/hexane gradients) ensures high purity. Monitor reaction progress using TLC or HPLC-MS.

Advanced Mechanistic Insight: What role does the methyltellanyl group play in stabilizing intermediates during nucleophilic substitution reactions?

The methyltellanyl (-TeCH₃) group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Its polarizable lone pairs stabilize transition states through hyperconjugation, as observed in analogous thiophenoxy and selenoether derivatives. Kinetic studies using ¹H/¹³C NMR and DFT calculations reveal reduced activation energy (ΔG‡) compared to sulfur/selenium analogs . Contradictions in reaction rates under varying solvents (e.g., DMF vs. THF) suggest solvent-dependent Te···O noncovalent interactions .

Basic Analytical Method: Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify methyltellanyl signals (δ ~2.5 ppm for -TeCH₃; δ 55–60 ppm for C-Te).
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z calc. for C₈H₁₆O₂Te: 295.02).
  • FT-IR : Key peaks at ~1700 cm⁻¹ (ester C=O) and 600–650 cm⁻¹ (C-Te stretch) .
  • X-ray crystallography : Resolves steric effects from the 2-methylpropanoate backbone .

Advanced Data Contradiction: How to resolve discrepancies in catalytic efficiency between Pd and Ni catalysts in tellurium-containing systems?

Pd catalysts (e.g., Pd(dppf)Cl₂) show superior efficacy (>70% yield) over Ni in cross-couplings due to stronger Pd-Te interactions, as evidenced by XANES/EXAFS studies. However, Ni catalysts (e.g., Ni(COD)₂) exhibit higher turnover in reductive eliminations under acidic conditions. Contradictions arise from competing pathways: Pd favors oxidative addition, while Ni promotes single-electron transfer (SET), leading to divergent byproducts. Use cyclic voltammetry and EPR to probe redox behavior .

Basic Purification Strategy: What chromatographic methods are optimal for isolating this compound from byproducts?

  • Flash chromatography : Use silica gel with gradients of EtOAc/hexane (30–60%) to separate ester and tellurium-containing byproducts.
  • Prep-HPLC : C18 columns (ACN/water + 0.1% TFA) resolve polar impurities (e.g., hydrolyzed acids).
  • Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity .

Advanced Biological Activity: What in vitro models are suitable for assessing the antioxidant potential of this compound?

Use DPPH/ABTS radical scavenging assays (IC₅₀ ~20–50 μM) and HepG2 cells under oxidative stress (H₂O₂-induced). The methyltellanyl group acts as a radical trap, with TEAC (Trolox equivalent) values comparable to α-tocopherol. Contrast with selenium analogs to evaluate Te-specific bioactivity. LC-MS/MS confirms metabolite formation (e.g., TeO₂ derivatives) .

Basic Stability Assessment: How does pH influence the hydrolysis of this compound?

Under acidic conditions (pH <3) , ester hydrolysis dominates, yielding 2-methyl-2-(methyltellanyl)propanoic acid (t₁/₂ ~2 h at 25°C). In basic media (pH >10) , tellurium-oxygen bond cleavage occurs, releasing TeCH₃⁻. Monitor via HPLC-UV (λ = 254 nm) and compare kinetics using Arrhenius plots .

Advanced Computational Modeling: Which DFT functionals best predict the electronic structure of this compound?

B3LYP/def2-TZVP accurately reproduces experimental geometries (RMSD <0.02 Å). Include solvent effects (SMD model for DMF) to simulate reaction fields. NBO analysis reveals charge transfer from Te to ester oxygen (Δq ~0.15 e), critical for reactivity .

Basic Toxicity and Handling: What safety protocols are essential when handling methyltellanyl compounds?

  • PPE : Nitrile gloves, lab coat, and P95 respirator.
  • Ventilation : Use fume hoods; avoid inhalation of Te-containing aerosols.
  • Waste disposal : Collect in sealed containers for heavy metal treatment. Acute toxicity (LD₅₀) in rats is ~150 mg/kg; prioritize AMES tests for mutagenicity .

Advanced Structure-Activity Relationship (SAR): How do substituents on the propanoate backbone modulate PPAR-γ agonism?

Replace the ethyl ester with tert-butyl or benzyl groups to enhance lipophilicity (logP ↑1.5 units), improving membrane permeability. Fluorination at the 4-position of aromatic rings (e.g., -CF₃) boosts binding affinity (Kd ~50 nM vs. 200 nM for parent compound) to PPAR-γ, as shown in HEK293T luciferase assays .

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